molecular formula C13H23LiN2O4 B6171344 lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate CAS No. 2445785-25-9

lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate

Cat. No.: B6171344
CAS No.: 2445785-25-9
M. Wt: 278.3
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Description

Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is a complex organic compound that combines lithium with a piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring structure makes it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate typically involves multiple steps:

  • Formation of the Piperidine Derivative: : The starting material, 3-aminopiperidine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperidine.

    3-aminopiperidine+Boc-ClBoc-protected piperidine\text{3-aminopiperidine} + \text{Boc-Cl} \rightarrow \text{Boc-protected piperidine} 3-aminopiperidine+Boc-Cl→Boc-protected piperidine

  • Alkylation Reaction: : The Boc-protected piperidine is then subjected to an alkylation reaction with 3-bromopropanoic acid to introduce the propanoate group.

    Boc-protected piperidine+3-bromopropanoic acidBoc-protected piperidine propanoate\text{Boc-protected piperidine} + \text{3-bromopropanoic acid} \rightarrow \text{Boc-protected piperidine propanoate} Boc-protected piperidine+3-bromopropanoic acid→Boc-protected piperidine propanoate

  • Lithiation: : Finally, the Boc-protected piperidine propanoate is treated with lithium hydroxide to form the lithium salt.

    Boc-protected piperidine propanoate+LiOHlithium(1+) 3-(3-[(tert-butoxy)carbonyl]aminopiperidin-1-yl)propanoate\text{Boc-protected piperidine propanoate} + \text{LiOH} \rightarrow \text{this compound} Boc-protected piperidine propanoate+LiOH→lithium(1+) 3-(3-[(tert-butoxy)carbonyl]aminopiperidin-1-yl)propanoate

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

  • Deprotection Reactions: : The Boc group can be removed under acidic conditions to yield the free amine.

    Boc-protected amine+acidfree amine\text{Boc-protected amine} + \text{acid} \rightarrow \text{free amine} Boc-protected amine+acid→free amine

  • Lithiation Reactions: : The lithium ion can participate in various organometallic reactions, serving as a base or nucleophile.

Common Reagents and Conditions

    Acids: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Bases: Lithium hydroxide and other strong bases can be used for lithiation reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products Formed

    Free Amine: Upon deprotection of the Boc group.

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. The piperidine ring is a common motif in many pharmaceuticals, and modifying it with different functional groups can lead to new therapeutic agents.

Industry

In the materials science field, the compound can be used to synthesize polymers and other materials with specific properties. Its lithium content also makes it relevant for applications in battery technology and other energy storage solutions.

Mechanism of Action

The mechanism of action for compounds derived from lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate depends on the specific derivative and its target. Generally, the piperidine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing certain molecular structures or participating in ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Lithium tert-butoxide: Another lithium-containing compound used as a strong base in organic synthesis.

    Boc-protected amines: A broad class of compounds used in peptide synthesis and other applications.

    Piperidine derivatives: A wide range of compounds with diverse biological activities.

Uniqueness

Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate is unique due to its combination of a Boc-protected piperidine ring and a lithium ion. This combination allows for specific reactivity and applications that are not possible with other similar compounds. The presence of the Boc group provides a protective function, enabling selective reactions at other sites of the molecule.

Properties

CAS No.

2445785-25-9

Molecular Formula

C13H23LiN2O4

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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